N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride
Description
N5-(3-Methoxyphenyl)pyridine-2,5-diamine hydrochloride (CAS: 1018504-79-4) is a pyridine derivative with a molecular formula of C₁₂H₁₄ClN₃O (base: C₁₂H₁₃N₃O). It is a hydrochloride salt, enhancing its solubility in aqueous and polar solvents compared to its free base form . The compound features a pyridine core substituted with a 3-methoxyphenyl group at the N5 position and an amine group at the C2 position. This structural motif is common in pharmaceutical intermediates, particularly in anticancer and antimicrobial agents.
The compound is commercially available (e.g., CymitQuimica offers 50 mg and 500 mg quantities), with pricing reflecting its specialized synthesis . Its applications are inferred from structural analogs; for example, pyridine derivatives are frequently used in medicinal chemistry for their ability to modulate biological targets via hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
5-N-(3-methoxyphenyl)pyridine-2,5-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O.ClH/c1-16-11-4-2-3-9(7-11)15-10-5-6-12(13)14-8-10;/h2-8,15H,1H3,(H2,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTBZCMPEIEAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CN=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride typically involves the reaction of 3-methoxyaniline with 2,5-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride with key analogs:
Key Observations
In contrast, the oxazole in the analog from introduces rigidity and π-stacking capability, which may improve target affinity but reduce solubility. Hydrochloride vs. Trihydrochloride Salts: The hydrochloride form (target compound) offers moderate solubility, while the trihydrochloride analog (now discontinued) likely had higher solubility but faced synthesis or stability issues.
Functional Group Impact :
- Nitro and Chloro Groups (as in ) increase electrophilicity, making such compounds reactive intermediates in substitution reactions. The target compound’s amine and methoxy groups favor hydrogen bonding and metabolic stability, respectively.
Commercial Viability :
- The discontinuation of the piperidine-containing analog highlights challenges in scaling up complex derivatives, whereas the target compound remains available, suggesting robust synthesis protocols .
Biological Activity
N5-(3-Methoxyphenyl)pyridine-2,5-diamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyridine and phenyl moieties, which contribute to its biological activity. The methoxy group on the phenyl ring enhances lipophilicity and may influence the compound's interaction with biological targets.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N5-(3-Methoxyphenyl)pyridine-2,5-diamine | E. coli | 32 µg/mL |
| N5-(3-Methoxyphenyl)pyridine-2,5-diamine | S. aureus | 16 µg/mL |
These results suggest that this compound could be a candidate for further development as an antibacterial agent.
2. Cholinesterase Inhibition
This compound has been evaluated for its ability to inhibit cholinesterase enzymes (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can enhance acetylcholine levels in the brain.
- Inhibition Potency : The compound demonstrated IC50 values in the low micromolar range against both AChE and BChE, indicating a potent inhibitory effect.
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 0.85 |
| BChE | 1.10 |
This dual inhibition suggests a multitarget approach that could be beneficial in treating cognitive disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of cholinesterases, preventing the breakdown of acetylcholine.
- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and affecting signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyridine derivatives found that this compound exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships that correlate specific substituents with enhanced antimicrobial properties.
Case Study 2: Neuroprotective Effects
In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect is hypothesized to be due to its ability to modulate cholinergic signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
